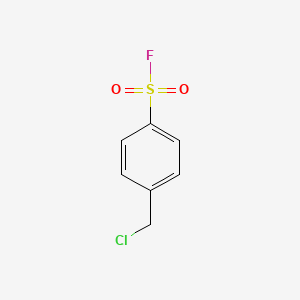
4-(Chloromethyl)benzenesulfonyl fluoride
描述
4-(Chloromethyl)benzenesulfonyl fluoride is an organic compound with the molecular formula C7H6ClFO2S. It is a derivative of benzenesulfonyl fluoride, where a chloromethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
作用机制
Target of Action
The primary target of 4-(Chloromethyl)benzenesulfonyl fluoride is the hydroxy group of the active site serine residue . This site plays a crucial role in the function of many enzymes, and its modification can significantly alter the enzyme’s activity.
Mode of Action
This compound acts by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative . This derivative may be stable for long periods of time except at high pH .
Pharmacokinetics
Its stability under physiological conditions suggests that it may have good bioavailability.
Result of Action
The formation of a sulfonyl enzyme derivative can significantly alter the function of the enzyme . This can lead to changes in the molecular and cellular processes that the enzyme is involved in. The exact effects would depend on the specific enzyme targeted and its role in cellular function.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the sulfonyl enzyme derivative formed by the compound’s action may be stable for long periods of time except at high pH . This suggests that the compound’s action, efficacy, and stability can be influenced by the pH of its environment.
生化分析
Biochemical Properties
4-(Chloromethyl)benzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly as an irreversible inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin, trypsin, and thrombin, forming covalent bonds with the active site serine residues. This interaction leads to the inactivation of these enzymes, making this compound a valuable tool for studying protease function and regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting serine proteases, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism. By inhibiting these enzymes, this compound can alter cell signaling cascades, leading to changes in gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of serine residues in the active sites of target enzymes. This covalent binding results in the irreversible inhibition of enzyme activity. The compound’s ability to form stable covalent bonds with serine residues makes it a potent inhibitor of serine proteases, thereby affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it continues to inhibit target enzymes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to enzyme inhibition. It interacts with enzymes such as serine proteases, leading to the formation of covalent enzyme-inhibitor complexes. These interactions can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with binding proteins. Its distribution is influenced by factors such as cellular uptake, binding affinity to target enzymes, and localization within specific cellular compartments. These factors collectively determine the compound’s effectiveness in inhibiting target enzymes .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with target enzymes and binding proteins. It is often found in the cytoplasm, where it interacts with cytoplasmic serine proteases. Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further influencing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)benzenesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with chloromethyl methyl ether in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Another method involves the direct fluorination of 4-(chloromethyl)benzenesulfonyl chloride using potassium fluoride in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method provides a high yield of the sulfonyl fluoride derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance production efficiency and reduce waste.
化学反应分析
Types of Reactions
4-(Chloromethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides or sulfides.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfonamides and sulfides.
科学研究应用
4-(Chloromethyl)benzenesulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl fluorides and other sulfonyl derivatives.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
相似化合物的比较
Similar Compounds
Benzenesulfonyl fluoride: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Methylsulfonyl)benzenesulfonyl fluoride: Contains a methylsulfonyl group instead of a chloromethyl group, altering its reactivity and applications.
4-(Bromomethyl)benzenesulfonyl fluoride: Similar structure but with a bromomethyl group, which can undergo different substitution reactions compared to the chloromethyl derivative.
Uniqueness
4-(Chloromethyl)benzenesulfonyl fluoride is unique due to its dual functional groups: the chloromethyl group and the sulfonyl fluoride group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and industrial applications.
属性
IUPAC Name |
4-(chloromethyl)benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJRFBRURUINQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660155 | |
| Record name | 4-(Chloromethyl)benzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-21-0 | |
| Record name | 4-(Chloromethyl)benzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)benzenesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



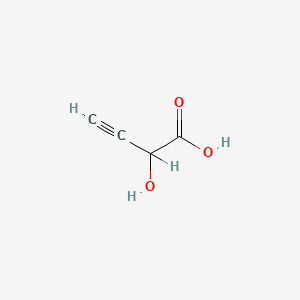
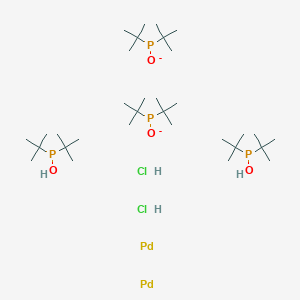
![Chlororuthenium(1+);2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol;nitroxyl anion](/img/structure/B3028909.png)
![(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B3028910.png)
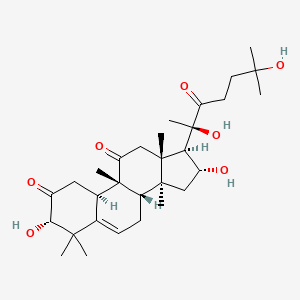
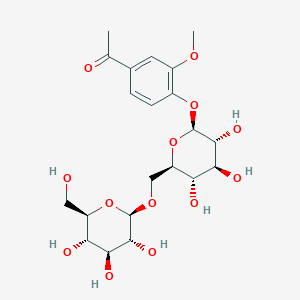
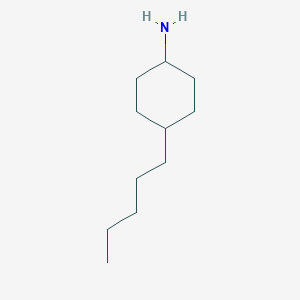
![2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B3028916.png)
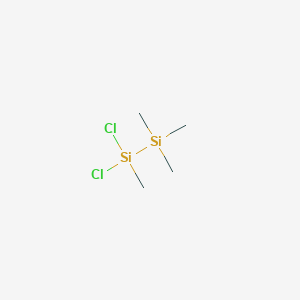
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B3028921.png)
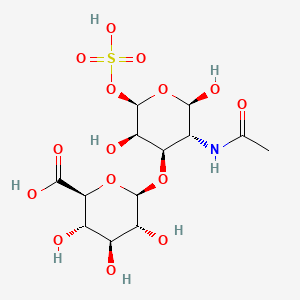
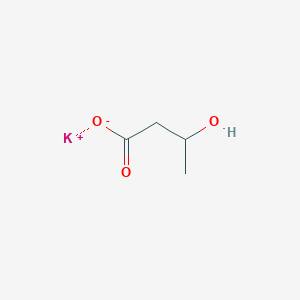
![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)
